Resorcinol-1,2,3-13C3

Description

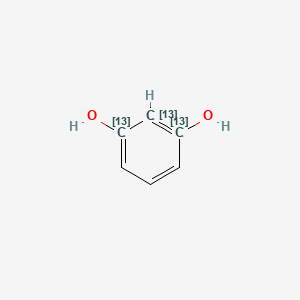

Structure

3D Structure

Properties

IUPAC Name |

(1,2,3-13C3)cyclohexa-1,3,5-triene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMLBKRAJCXXBS-VMGGCIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C](=[13CH][13C](=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Resorcinol-1,2,3-¹³C₃: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Research

In the landscape of modern chemical and biomedical research, the ability to trace the metabolic fate of molecules and elucidate complex reaction mechanisms is paramount. Isotopic labeling, the substitution of an atom with one of its isotopes, provides a powerful tool for achieving this. The introduction of a stable, heavier isotope, such as Carbon-13 (¹³C), into a molecule creates a "tagged" version that is chemically identical to its unlabeled counterpart but can be distinguished by its mass. This subtle difference allows researchers to follow the journey of the labeled molecule through biological systems and chemical reactions with high precision.

This guide focuses on Resorcinol-1,2,3-¹³C₃ , a specifically labeled variant of resorcinol where the carbon atoms at positions 1, 2, and 3 of the benzene ring are replaced with ¹³C. This strategic labeling makes it an invaluable tool for a range of sophisticated analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), enabling detailed studies in drug metabolism, pharmacokinetics, and mechanistic chemistry. As a Senior Application Scientist, this guide aims to provide a comprehensive overview of the chemical properties, structure, and potential applications of Resorcinol-1,2,3-¹³C₃, empowering researchers to leverage this powerful tool in their scientific endeavors.

Chemical Identity and Physicochemical Properties

Resorcinol-1,2,3-¹³C₃ is a stable, isotopically labeled form of resorcinol, a benzenediol. The core structure remains the same as unlabeled resorcinol, but with the significant addition of three ¹³C atoms at specified positions on the aromatic ring.

| Property | Value | Source(s) |

| Chemical Name | (1,2,3-¹³C₃)cyclohexa-1,3,5-triene-1,3-diol | [1] |

| CAS Number | 1185048-67-2 | [1] |

| Molecular Formula | C₃¹³C₃H₆O₂ | [1] |

| Molecular Weight | Approximately 113.09 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in acetone, ether, and methanol. | [2] |

| Storage | Room Temperature | [2] |

For comparison, the properties of unlabeled resorcinol (CAS 108-46-3) are well-documented:

| Property | Value (Unlabeled Resorcinol) | Source(s) |

| Molecular Weight | 110.11 g/mol | [3] |

| Melting Point | 110 °C | [3] |

| Boiling Point | 277 °C | [3] |

| Density | 1.28 g/cm³ | [3] |

| Solubility in Water | 110 g/100 mL at 20 °C | [3] |

The primary physical difference between Resorcinol-1,2,3-¹³C₃ and its unlabeled form is the molecular weight, a direct consequence of the three additional neutrons in the ¹³C isotopes. Other physical properties such as melting point, boiling point, and solubility are not expected to differ significantly.

Molecular Structure and Spectroscopic Analysis

The structure of Resorcinol-1,2,3-¹³C₃ is defined by the resorcinol scaffold with isotopic labeling at the C1, C2, and C3 positions.

Caption: Workflow for a metabolic fate study using Resorcinol-1,2,3-¹³C₃.

Reaction Mechanism Elucidation

In chemical synthesis and process development, understanding the mechanism of a reaction is crucial for optimization and control. Resorcinol-1,2,3-¹³C₃ can be used as a mechanistic probe. By analyzing the distribution of the ¹³C labels in the reaction products using NMR and MS, chemists can deduce the pathways through which the reaction proceeds. This is particularly useful in complex reactions where multiple pathways may be competing.

Environmental Fate and Degradation Studies

Resorcinol is used in a variety of industrial applications, and its environmental fate is of interest. [4]Labeled resorcinol can be used in environmental studies to track its degradation in soil and water, and to identify the breakdown products. This information is valuable for assessing the environmental impact and for developing remediation strategies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Resorcinol-1,2,3-¹³C₃ is not widely available, the hazards are expected to be identical to those of unlabeled resorcinol. The isotopic labeling does not alter the chemical reactivity or toxicity of the molecule. Therefore, the safety precautions for resorcinol should be strictly followed.

Resorcinol is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. [5][6]It is also very toxic to aquatic life. [6][7] Key safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [5]* Handling: Avoid breathing dust. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [7]* Storage: Store in a cool, dry, well-ventilated place away from light and incompatible materials such as strong oxidizing agents. [6] For detailed safety information, refer to the Safety Data Sheet for resorcinol (CAS 108-46-3). [5][6][7][8][9]

Conclusion

Resorcinol-1,2,3-¹³C₃ represents a sophisticated and powerful tool for researchers in the fields of chemistry, biology, and drug development. Its specific isotopic labeling enables precise and unambiguous tracing in complex systems, providing invaluable insights into metabolic pathways, reaction mechanisms, and environmental fate. While the availability of detailed analytical data and synthesis protocols for this specific labeled compound is limited, the principles of its application are well-established. By leveraging the information provided in this guide and consulting the extensive literature on both resorcinol and isotopically labeled compounds, researchers can effectively incorporate Resorcinol-1,2,3-¹³C₃ into their experimental designs to achieve their research objectives.

References

- Resorcinol Certificate of Analysis. (2022, April 5). Shandong Kesheng Chemistry Co., Ltd.

- Synthesis and characterization of azo derivatives of diacetylresorcinol. (n.d.). Journal of Chemical and Pharmaceutical Research.

- RESORCINOL 1. Product Identification 2. Composition/Information on Ingredients 3.

- Resorcinol - Safety D

- Safety D

- Resorcinol certified reference material, TraceCERT 108-46-3. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - Spectrum Chemical. (2015, June 10).

- Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. (n.d.). RSC Publishing.

- Synthesis of 13C- and 14C-labelled catechol | Request PDF. (n.d.).

- Resorcinol-1,2,3-13C3 manufacturers and suppliers - ChemicalBook. (n.d.).

- Resorcinol-1,2,3-13C3 biochemical - MyBioSource. (n.d.).

- RESORCINOL | Occupational Safety and Health Administr

- Resorcinol-1,2,3-13C3, TRC 5 mg | Buy Online | Toronto Research Chemicals. (n.d.). Fisher Scientific.

- Isotopic labeling of metabolites in drug discovery applic

- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investig

- Resorcinol - Wikipedia. (n.d.).

- Resorcinol ReagentPlus, 99 108-46-3. (n.d.). Sigma-Aldrich.

- Resorcinol, 98% | Fisher Scientific. (n.d.).

- US4426332A - Preparation of resorcinol derivatives - Google P

- Isotopic Labeling and Kinetic Isotope Effects - ResearchG

- Metabolite Annotation through Stable Isotope Labeling - ScienceDirect. (n.d.).

- Isotope Enhanced Approaches in Metabolomics - PMC - NIH. (n.d.).

- Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PMC - NIH. (n.d.).

Sources

- 1. Resorcinol-1,2,3-13C3 | CAS 1185048-67-2 | LGC Standards [lgcstandards.com]

- 2. mybiosource.com [mybiosource.com]

- 3. Resorcinol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. archpdfs.lps.org [archpdfs.lps.org]

- 6. fishersci.com [fishersci.com]

- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 8. lamp.umd.edu [lamp.umd.edu]

- 9. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Synthesis and Purification of Resorcinol-1,2,3-¹³C₃

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Isotopically Labeled Resorcinol

Isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems and to quantify analytes in complex matrices.[1][2] Stable isotopes like Carbon-13 (¹³C) are particularly valuable as they are non-radioactive and can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3] Resorcinol and its derivatives are important structural motifs in many pharmaceuticals and bioactive molecules.[4] The synthesis of Resorcinol-1,2,3-¹³C₃ provides a valuable tool for researchers in drug development and metabolic studies, enabling precise tracking and quantification of resorcinol-containing compounds.[3][5]

Proposed Synthetic Pathway for Resorcinol-1,2,3-¹³C₃

The key challenge in synthesizing Resorcinol-1,2,3-¹³C₃ is the regioselective introduction of three adjacent ¹³C atoms into the aromatic ring. A plausible approach involves the construction of the benzene ring from smaller, readily available ¹³C-labeled precursors through a cyclization reaction, such as a Diels-Alder reaction.[6][7]

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule, Resorcinol-1,2,3-¹³C₃, can be conceptually disconnected to reveal simpler, synthetically accessible precursors. The dihydroxybenzene structure can be envisioned as arising from a cyclohexene intermediate, which in turn can be formed via a [4+2] cycloaddition (Diels-Alder reaction).

Forward Synthesis

The proposed forward synthesis is a multi-step process commencing with commercially available, ¹³C-labeled starting materials.

Step 1: Synthesis of [1,2,3,4-¹³C₄]-1,3-Butadiene (Diene)

This synthesis would start from a suitable four-carbon precursor with ¹³C labels at the desired positions. While a direct synthesis is complex, it is conceptually feasible through established methods of isotopic labeling.

Step 2: Synthesis of a Labeled Dienophile

A suitable two-carbon dienophile with one ¹³C atom is required. A potential candidate is a derivative of maleic anhydride where one of the carbonyl carbons is labeled with ¹³C.

Step 3: Diels-Alder Cycloaddition

The ¹³C₄-labeled butadiene will react with the ¹³C₁-labeled dienophile in a Diels-Alder reaction to form a cyclohexene derivative with five ¹³C atoms in the ring.[6][7] This reaction is known for its high stereospecificity and predictable regiochemistry.

Step 4: Aromatization and Functional Group Manipulation

The resulting cyclohexene adduct will then undergo a series of reactions to introduce the aromaticity and the two hydroxyl groups at the meta positions. This can be achieved through a sequence of oxidation, decarboxylation, and potentially other functional group interconversions.

Below is a DOT script visualizing the proposed high-level synthetic workflow.

Caption: Proposed high-level synthetic workflow for Resorcinol-1,2,3-¹³C₃.

Purification of Resorcinol-1,2,3-¹³C₃

The purification of the final product is critical to ensure its suitability for analytical and research purposes. A multi-step purification strategy is recommended, combining techniques that exploit the physicochemical properties of resorcinol.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[1] Resorcinol is soluble in polar solvents such as water and ethanol.[8] A common procedure involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. Toluene has also been reported as a suitable solvent for the recrystallization of resorcinol.[9]

Experimental Protocol: Recrystallization from Toluene

-

Transfer the crude Resorcinol-1,2,3-¹³C₃ to a clean Erlenmeyer flask.

-

Add a minimal amount of toluene to the flask.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold toluene.

-

Dry the crystals under vacuum to remove any residual solvent.

Sublimation

Sublimation is another effective method for purifying volatile solids like resorcinol.[10][11] This technique involves heating the solid under reduced pressure, causing it to transition directly from the solid to the gas phase, leaving non-volatile impurities behind. The gaseous compound then crystallizes on a cold surface.

Experimental Protocol: Vacuum Sublimation

-

Place the crude or recrystallized Resorcinol-1,2,3-¹³C₃ into a sublimation apparatus.

-

Assemble the apparatus and connect it to a vacuum pump.

-

Begin cooling the cold finger with circulating cold water.

-

Gently heat the bottom of the apparatus containing the sample.

-

Observe the sublimation of the product and its deposition on the cold finger.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.

-

Carefully break the vacuum and collect the purified crystals from the cold finger.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is an excellent option.[8][12] Given the polar nature of resorcinol, a reversed-phase column (e.g., C18) with a polar mobile phase (e.g., a mixture of water and methanol or acetonitrile) would be appropriate.[13][14]

Experimental Protocol: Preparative RP-HPLC

-

Dissolve a small amount of the partially purified Resorcinol-1,2,3-¹³C₃ in the mobile phase.

-

Inject the solution onto a preparative C18 HPLC column.

-

Elute the compound using an isocratic or gradient mobile phase of water and methanol/acetonitrile.

-

Monitor the elution profile using a UV detector.

-

Collect the fractions corresponding to the main peak.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified product.

Characterization of Resorcinol-1,2,3-¹³C₃

The identity and purity of the synthesized Resorcinol-1,2,3-¹³C₃ must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to be similar to that of unlabeled resorcinol, showing signals in the aromatic region.[1][5] However, the signals for the protons attached to the ¹³C-labeled carbons may exhibit splitting due to ¹H-¹³C coupling.

-

¹³C NMR: The carbon NMR spectrum will be the most informative.[5] It will show three significantly enhanced signals corresponding to the ¹³C-labeled carbons at positions 1, 2, and 3. The chemical shifts should be comparable to those of unlabeled resorcinol.[15][16]

| Atom | Expected ¹³C Chemical Shift (ppm) for Unlabeled Resorcinol |

| C1, C3 | ~158-159 |

| C2 | ~103-105 |

| C4, C6 | ~108-110 |

| C5 | ~130-133 |

Table 1: Expected ¹³C NMR chemical shifts for resorcinol in D₂O.[5][15][16]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and isotopic enrichment of the final product.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak at m/z corresponding to the mass of Resorcinol-1,2,3-¹³C₃ (C₃¹³C₃H₆O₂), which is approximately 113.04 g/mol .[17] The mass spectrum of unlabeled resorcinol shows a molecular ion at m/z 110.[17]

-

Fragmentation Pattern: The fragmentation pattern will be characteristic of a phenolic compound.[18][19][20] Common fragments would result from the loss of CO, CHO, and other small neutral molecules. The masses of these fragments will be shifted according to the number of ¹³C atoms they contain.

Below is a DOT script illustrating the characterization workflow.

Caption: Workflow for the characterization of synthesized Resorcinol-1,2,3-¹³C₃.

Conclusion

This technical guide has outlined a feasible and scientifically grounded approach to the synthesis and purification of Resorcinol-1,2,3-¹³C₃. The proposed synthetic strategy, based on the principles of retrosynthesis and well-established cycloaddition reactions, offers a logical pathway to this specific isotopologue. The detailed purification protocols, including recrystallization, sublimation, and preparative HPLC, provide a robust framework for obtaining the target compound in high purity. The characterization methods described are essential for verifying the structure and isotopic enrichment of the final product. The availability of high-purity Resorcinol-1,2,3-¹³C₃ will undoubtedly be a valuable asset to researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

References

-

Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (n.d.). PMC. Retrieved from [Link]

-

How can I purify resorcinol? (2015, June 26). ResearchGate. Retrieved from [Link]

-

Resorcinol | C6H6O2 | CID 5054. (n.d.). PubChem. Retrieved from [Link]

-

bmse000415 Resorcinol at BMRB. (n.d.). BMRB. Retrieved from [Link]

-

Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Which is the best column for preparative HPLC for purification of compounds from plant extracts? Is there any specific range for flow rate ? (2016, October 21). ResearchGate. Retrieved from [Link]

-

How can I purify resorcinol? (2015, June 26). ResearchGate. Retrieved from [Link]

-

Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States. (2014, September 12). ACS Publications. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States. (n.d.). PMC. Retrieved from [Link]

-

LABTips: Preparative HPLC for Purification Workflows. (2022, June 17). Labcompare.com. Retrieved from [Link]

-

Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. (n.d.). MDPI. Retrieved from [Link]

-

III. Intramolecular Addition (Cyclization) Reactions. (2022, September 13). Chemistry LibreTexts. Retrieved from [Link]

-

Resorcinol. (n.d.). NIST WebBook. Retrieved from [Link]

-

The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. Retrieved from [Link]

- Process for purification of crude resorcinol. (n.d.). Google Patents.

- Process for the purification of crude resorcinol. (n.d.). Google Patents.

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

Purification By Sublimation. (n.d.). Innovation.world. Retrieved from [Link]

-

fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

-

Cyclization reaction: Significance and symbolism. (2025, March 3). Wisdomlib. Retrieved from [Link]

-

[13C6]-1,3-Dihydroxybenzene. (n.d.). Shimadzu Chemistry & Diagnostics. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

Mechanism Monday #18: Cyclic Ring Formation! (2024, November 18). YouTube. Retrieved from [Link]

- Process for preparation of resorcinol. (n.d.). Google Patents.

-

Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (n.d.). ACS Publications. Retrieved from [Link]

-

-

Aromatic Transition States: Cycloaddition and Electrocyclic Reactions. (2012, April 5). YouTube. Retrieved from [Link]

-

-

Synthesis of isotopically labeled 1,3-dithiane. (2014, May 15). PubMed. Retrieved from [Link]

-

Synthesis of [phenyl-13C6]lachnanthocarpone and other 13C-labelled phenylphenalenones. (2025, August 9). ResearchGate. Retrieved from [Link]

-

1,3-dihydroxy-benzene. (n.d.). DrugBank. Retrieved from [Link]

Sources

- 1. Resorcinol(108-46-3) 13C NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. 1,3-dihydroxy-benzene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. innovation.world [innovation.world]

- 12. labcompare.com [labcompare.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. bmse000415 Resorcinol at BMRB [bmrb.io]

- 16. guidechem.com [guidechem.com]

- 17. Resorcinol [webbook.nist.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Technical Guide: Resorcinol-1,2,3-¹³C₃ in Quantitative Analysis

A Senior Application Scientist's Guide to Leveraging Stable Isotope Labeling for Enhanced Accuracy and Reliability in Drug Development and Research

Introduction: The Imperative for Precision with Stable Isotope-Labeled Standards

In the landscape of modern analytical science, particularly within pharmaceutical and environmental analysis, the demand for unequivocal accuracy and precision is paramount. Quantitative analysis via chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), forms the bedrock of regulatory submission and fundamental research. However, the accuracy of these methods is susceptible to variations in sample preparation, matrix effects, and instrumental drift.

The introduction of stable isotope-labeled (SIL) internal standards represents a paradigm shift in mitigating these sources of error. By incorporating heavy isotopes like ¹³C, ²H (D), or ¹⁵N into the molecular structure of the analyte of interest, we create a chemical twin that is virtually identical in its physicochemical properties but distinguishable by mass. This guide focuses on a specific, high-value SIL compound: Resorcinol-1,2,3-¹³C₃ . We will explore its fundamental properties, the rationale behind its application, and a detailed protocol for its use as an internal standard, providing researchers with the knowledge to achieve robust and defensible quantitative results. The use of ¹³C-labeled compounds is a cornerstone in fields ranging from metabolic tracing to drug metabolism studies, offering unparalleled insights into complex biological and chemical processes.[1][]

Core Physicochemical Properties of Resorcinol-1,2,3-¹³C₃

Resorcinol-1,2,3-¹³C₃ is the isotopically labeled counterpart of resorcinol (benzene-1,3-diol), a widely used organic compound in the synthesis of pharmaceuticals, resins, and dyes.[3][4][5] The strategic placement of three ¹³C atoms on the benzene ring provides a distinct mass shift, making it an ideal internal standard for the quantification of native resorcinol.

Table 1: Key Properties of Resorcinol-1,2,3-¹³C₃ and Unlabeled Resorcinol

| Property | Resorcinol-1,2,3-¹³C₃ | Unlabeled Resorcinol |

| CAS Number | 1185048-67-2[6][7][8] | 108-46-3[3][4] |

| Molecular Formula | C₃¹³C₃H₆O₂[6][9] | C₆H₆O₂[3] |

| Molecular Weight | 113.09 g/mol [6][7][9] | 110.11 g/mol [3][10] |

| Accurate Mass | 113.0468[6][11] | 110.0368 |

| Appearance | White Solid[8][9] | White Solid[3] |

| IUPAC Name | Benzene-1,3-diol-¹³C₃[6][11] | Benzene-1,3-diol[3] |

| Common Synonyms | 1,3-Benzenediol-¹³C₃, 3-Hydroxyphenol-¹³C₃[7][8] | m-Dihydroxybenzene, Resorcin[4][12] |

Diagram 1: Molecular Structure of Resorcinol-1,2,3-¹³C₃

Caption: Structure of Resorcinol with ¹³C labels at positions 1, 2, and 3.

Synthesis and Quality Assurance

Synthesis Pathway

The synthesis of unlabeled resorcinol is well-established, with common industrial methods including benzene sulfonation followed by alkali fusion, or the m-diisopropylbenzene oxidation process.[3][13][14] The synthesis of Resorcinol-1,2,3-¹³C₃ follows similar chemical principles but incorporates starting materials enriched with the ¹³C isotope at specific positions. For example, a synthesis route might be adapted from the diazotization of a ¹³C-labeled m-phenylenediamine precursor followed by hydrolysis.[3][15] The complexity and cost of these ¹³C-enriched precursors are the primary drivers of the final product's cost.

Trustworthiness: The Pillars of Quality Control

For a stable isotope-labeled compound to function reliably as an internal standard, its quality must be rigorously verified. Every protocol that relies on this standard is a self-validating system only if the standard itself is beyond reproach. Key quality control parameters include:

-

Isotopic Purity: This is the most critical parameter. It defines the percentage of the compound that contains the desired number of ¹³C atoms. It is typically determined by mass spectrometry and should be as high as possible (ideally >98%) to prevent mass channel cross-talk with the unlabeled analyte.

-

Chemical Purity: Assessed by techniques like HPLC and GC-FID, this ensures that the material is free from unlabeled resorcinol and other organic impurities that could interfere with the analysis.[16][17]

-

Identity Confirmation: The structure is unequivocally confirmed using techniques like Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[18][19]

A Certificate of Analysis (CoA) from a reputable supplier will provide validated data for these parameters, ensuring the trustworthiness of the standard.

Core Application: Isotope Dilution Mass Spectrometry (IDMS)

The primary application for Resorcinol-1,2,3-¹³C₃ is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS). This is considered the "gold standard" for quantitative analysis.

The Causality of IDMS: The fundamental principle is that the SIL internal standard (IS) behaves identically to the native analyte throughout extraction, derivatization, and chromatographic separation. Any sample loss or degradation will affect both the analyte and the IS in the exact same proportion. Because the MS detector differentiates them by their mass-to-charge ratio (m/z), the ratio of the analyte signal to the IS signal remains constant regardless of sample loss. This ratio is then used to calculate the concentration of the analyte in the original sample by comparing it to a calibration curve constructed from the same signal ratios.

Diagram 2: The Principle of Isotope Dilution

Caption: Workflow demonstrating the principle of isotope dilution analysis.

Experimental Protocol: Quantification of Resorcinol in Pharmaceutical Ointment

This protocol provides a detailed methodology for determining the concentration of resorcinol in a topical pharmaceutical formulation using Resorcinol-1,2,3-¹³C₃ as an internal standard with LC-MS/MS.

Materials and Reagents

-

Analytes: Resorcinol (Reference Standard), Resorcinol-1,2,3-¹³C₃ (Internal Standard)

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm), Formic Acid

-

Equipment: Analytical balance, vortex mixer, centrifuge, volumetric flasks, autosampler vials, HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~10 mg of Resorcinol reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

-

Accurately weigh ~10 mg of Resorcinol-1,2,3-¹³C₃ into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

-

-

Internal Standard (IS) Working Solution (1 µg/mL):

-

Perform a serial dilution of the Resorcinol-1,2,3-¹³C₃ primary stock with 50:50 methanol:water.

-

-

Calibration Curve Standards (0.1 - 100 ng/mL):

-

Prepare a series of dilutions from the Resorcinol primary stock solution in 50:50 methanol:water.

-

To each calibration standard, add a fixed amount of the IS Working Solution (e.g., 50 µL to 950 µL of standard) to achieve a final IS concentration of 50 ng/mL in every vial.

-

Sample Preparation

-

Weighing: Accurately weigh ~100 mg of the pharmaceutical ointment into a 15 mL centrifuge tube.

-

Spiking: Add a precise volume (e.g., 100 µL) of the IS Working Solution (1 µg/mL) to the ointment.

-

Extraction:

-

Add 5 mL of acetonitrile to the tube.

-

Vortex vigorously for 2 minutes to disperse the ointment and dissolve the resorcinol.

-

Centrifuge at 4000 rpm for 10 minutes to separate the excipients.

-

-

Dilution:

-

Transfer 100 µL of the supernatant to a clean tube.

-

Add 900 µL of 50:50 methanol:water. Vortex to mix.

-

-

Analysis: Transfer the final diluted extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer (Triple Quadrupole in MRM mode):

-

Ionization Source: Electrospray Ionization (ESI), Negative Mode.

-

MRM Transitions (Hypothetical):

-

Resorcinol: Q1: 109.1 m/z → Q3: 81.1 m/z

-

Resorcinol-1,2,3-¹³C₃: Q1: 112.1 m/z → Q3: 84.1 m/z

-

-

Note: MRM transitions must be optimized empirically on the specific instrument.

-

Data Analysis

-

Integrate the peak areas for both the resorcinol and Resorcinol-1,2,3-¹³C₃ MRM transitions.

-

Calculate the Peak Area Ratio (PAR) for each standard and sample: PAR = Area(Resorcinol) / Area(Resorcinol-¹³C₃).

-

Construct a calibration curve by plotting the PAR of the standards against their known concentrations. Apply a linear regression with 1/x weighting.

-

Determine the concentration of resorcinol in the prepared sample extract by interpolating its PAR onto the calibration curve.

-

Back-calculate the original concentration in the ointment, accounting for all dilution factors and the initial weight of the sample.

Diagram 3: Quality Control Decision Workflow

Caption: Decision logic for qualifying a new lot of an internal standard.

Conclusion

Resorcinol-1,2,3-¹³C₃ is a powerful tool for researchers and analytical scientists who require the highest level of confidence in their quantitative data for resorcinol. By acting as a near-perfect internal standard, it effectively nullifies variability from sample preparation and instrument response, adhering to the principles of Isotope Dilution Mass Spectrometry. Understanding its properties, the rationale for its use, and the proper implementation of validated protocols enables laboratories to produce data that is not only accurate and precise but also robust and defensible. The investment in high-purity, well-characterized stable isotope-labeled standards is a direct investment in data integrity.

References

-

Pharmaffiliates. (n.d.). CAS No : 1185048-67-2| Chemical Name : Resorcinol-1,2,3-13C3. Retrieved from [Link]

-

HuiCheng Bio. (n.d.). Resorcinol-1,2,3-13C3. Retrieved from [Link]

- Google Patents. (2016). CN105467032A - Rapid quantitative analysis method for resorcinol in rubber adhesive R80.

-

OSHA. (n.d.). Resorcinol Method number: PV2053. Retrieved from [Link]

-

Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]

-

NIOSH. (n.d.). resorcinol 5701. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Resorcinol (CAS 108-46-3). Retrieved from [Link]

-

Christiansen, A. W. (2000). Resorcinol–formaldehyde reactions in dilute solution observed by carbon‐13 NMR spectroscopy. Journal of Applied Polymer Science, 75(14), 1760-1768. Retrieved from [Link]

-

Chemball. (n.d.). Resorcinol. Retrieved from [Link]

-

Dwiastuti, R., et al. (2021). Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4-n-Butyl Resorcinol in Lipid Nanoparticles. Indonesian Journal of Chemistry, 21(4), 934-944. Retrieved from [Link]

-

del Mar Llamas-Miras, M., et al. (2018). 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. European Journal of Hospital Pharmacy, 25(Suppl 1), A123. Retrieved from [Link]

-

Isotope Labeling. (n.d.). 13C 18O Labeled Compounds. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2021). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Physics: Conference Series, 1879, 032104. Retrieved from [Link]

-

Raj, R. G. (2005). Resorcinol: Chemistry, Technology and Applications. Retrieved from [Link]

-

Scott, A. I. (1985). Applications of 13C nmr in the study of biosynthetic mechanism. Journal of Natural Products, 48(5), 689-707. Retrieved from [Link]

- Google Patents. (2015). CN104262109A - Synthesis method of resorcinol.

-

Indian Patents. (2007). A process for the preparation of resorcinol derivatives. Retrieved from [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Resorcinol - Wikipedia [en.wikipedia.org]

- 4. Resorcinol | 108-46-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Resorcinol-1,2,3-13C3 | CAS 1185048-67-2 | LGC Standards [lgcstandards.com]

- 7. usbio.net [usbio.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Resorcinol-1,2,3-13C3_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 10. Resorcinol, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. Resorcinol-1,2,3-13C3 | CAS 1185048-67-2 | LGC Standards [lgcstandards.com]

- 12. Resorcinol (CAS 108-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. How to synthesis Resorcinol_Chemicalbook [chemicalbook.com]

- 14. Resorcinol [chemball.com]

- 15. CN104262109A - Synthesis method of resorcinol - Google Patents [patents.google.com]

- 16. osha.gov [osha.gov]

- 17. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Applications of 13C nmr in the study of biosynthetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Isotopic Labeling in Resorcinol Analysis

An In-Depth Technical Guide to the Spectroscopic Analysis of Resorcinol-1,2,3-¹³C₃

Resorcinol (benzene-1,3-diol) is a foundational chemical intermediate used in the synthesis of pharmaceuticals, resins, and other specialty chemicals[1][2]. For researchers in drug development and mechanistic studies, understanding reaction pathways, metabolic fate, and quantitative distribution is paramount. Stable isotope labeling, specifically with Carbon-13 (¹³C), provides an indispensable tool for these investigations.

This guide focuses on Resorcinol-1,2,3-¹³C₃, a strategically labeled isotopologue. The incorporation of three ¹³C atoms at contiguous positions (C1, C2, and C3) introduces unique and highly informative spectroscopic signatures. Unlike its unlabeled counterpart, this molecule allows for unambiguous tracking in complex biological matrices via mass spectrometry and enables detailed structural and dynamic studies through Nuclear Magnetic Resonance (NMR) by exploiting ¹³C-¹³C spin-spin coupling. This document serves as a technical resource for scientists, providing both theoretical grounding and practical protocols for the mass spectrometric and NMR analysis of this important research compound.

Part 1: Molecular Profile and Key Identifiers

A precise understanding of the molecular properties of both the labeled compound and its unlabeled reference is the first step in any analytical workflow. The introduction of three ¹³C isotopes results in a predictable mass shift, which is the cornerstone of its utility.

| Property | Resorcinol (Unlabeled) | Resorcinol-1,2,3-¹³C₃ | Data Source(s) |

| Molecular Formula | C₆H₆O₂ | C₃¹³C₃H₆O₂ | [3][4] |

| Average Molecular Weight | 110.11 g/mol | 113.09 g/mol | [3][4] |

| Monoisotopic / Accurate Mass | 110.036779 Da | 113.046800 Da | [3][5] |

| CAS Number | 108-46-3 | 1185048-67-2 | [2][5] |

| InChI Key | GHMLBKRAJCXXBS-UHFFFAOYSA-N | GHMLBKRAJCXXBS-UHFFFAOYSA-N | [6][7] |

Part 2: Mass Spectrometry (MS) Analysis

The primary utility of ¹³C labeling in mass spectrometry is to create a distinct mass shift, allowing the analyte to be differentiated from its endogenous, unlabeled counterparts. High-resolution mass spectrometry (HRMS) is the technique of choice to verify isotopic incorporation and for use in quantitative studies.

Expertise & Causality: Experimental Choices

The selection of an HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer, is critical. The high resolving power is necessary to experimentally confirm the accurate mass of the labeled compound to within a few parts-per-million (ppm), thereby validating its elemental composition and distinguishing it from isobaric interferences. Electron Impact (EI) ionization is suitable for pure compound characterization, while softer ionization techniques like Electrospray Ionization (ESI) are preferred for samples in complex matrices (e.g., in metabolic studies).

Expected Mass Spectrum

The most telling feature in the mass spectrum of Resorcinol-1,2,3-¹³C₃ is the position of the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Unlabeled Resorcinol: The molecular ion peak appears at m/z 110.0368[4].

-

Resorcinol-1,2,3-¹³C₃: The molecular ion peak is expected at m/z 113.0468[3][5].

This clean 3-Dalton shift provides a clear window for selective detection and quantification, free from the background of the natural compound.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve 0.5-1.0 mg of Resorcinol-1,2,3-¹³C₃ in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: Utilize a High-Resolution Mass Spectrometer (e.g., Thermo Scientific™ Q Exactive™ Orbitrap or Waters™ SYNAPT™ G2-Si Q-Tof).

-

Ionization Source:

-

For direct infusion analysis, use an Electrospray Ionization (ESI) source in negative ion mode to form the [M-H]⁻ ion, which is common for phenols.

-

Alternatively, use Electron Impact (EI) for a standard fragmentation pattern, which will show a molecular ion [M]⁺.

-

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Acquisition Parameters (ESI Example):

-

Scan Range: m/z 50 - 250

-

Resolution: >70,000

-

Capillary Voltage: -2.5 kV

-

Sheath Gas / Aux Gas: 10 / 2 (arbitrary units)

-

Source Temperature: 120 °C

-

-

Data Analysis: Calibrate the spectrum using a known standard. Identify the peak corresponding to the accurate mass of the [M-H]⁻ ion (112.0396 Da) or [M]⁺ ion (113.0468 Da) and confirm the mass error is < 5 ppm.

Visualization: MS Isotopic Labeling Workflow

Caption: Workflow for confirming isotopic labeling via HRMS.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the chemical environment of each atom. For Resorcinol-1,2,3-¹³C₃, the most significant insights come from the dramatic changes observed in the ¹³C NMR spectrum.

¹H NMR Spectroscopy: Subtle but Important Changes

The chemical shifts of the protons in the ¹H NMR spectrum are not expected to change significantly upon ¹³C labeling. However, the coupling patterns will. The primary effect is the appearance of new splittings due to J-coupling between protons and the adjacent ¹³C nuclei.

-

Unlabeled Resorcinol (in DMSO-d₆): Shows signals around 9.15 ppm (2H, -OH), a triplet at ~6.9 ppm (1H, H2), and a multiplet around 6.2 ppm (3H, H4, H5, H6)[6].

-

Predicted ¹H NMR for Resorcinol-1,2,3-¹³C₃:

-

H2: This proton is directly attached to ¹³C2. Its signal will be split into a large doublet by a one-bond coupling constant (¹J_CH) of approximately 160-165 Hz.

-

H4: This proton will exhibit a three-bond coupling (³J_CH) to ¹³C2, resulting in additional fine splitting.

-

H5: Will show three-bond couplings to ¹³C1 and ¹³C3.

-

H6: Will show a two-bond coupling (²J_CH) to ¹³C1.

-

¹³C NMR Spectroscopy: A Wealth of Information

This is where the power of the specific labeling pattern becomes evident. In an unlabeled resorcinol spectrum, four distinct signals appear as singlets (assuming proton decoupling)[6]. In the labeled version, the contiguously placed ¹³C atoms will couple to each other, providing definitive proof of their connectivity.

-

Unlabeled Resorcinol (in D₂O): Exhibits signals at approximately 157.7, 131.7, 108.5, and 103.6 ppm[6].

-

Predicted ¹³C NMR for Resorcinol-1,2,3-¹³C₃:

-

Signal Intensity: The signals for C1, C2, and C3 will be dramatically enhanced due to the ~99% isotopic enrichment.

-

C1: Will be split into a doublet by its coupling to C2 (¹J_C1C2 ≈ 50-55 Hz).

-

C2: Will be split into a doublet of doublets by its coupling to both C1 (¹J_C2C1) and C3 (¹J_C2C3).

-

C3: Will be split into a doublet by its coupling to C2 (¹J_C3C2 ≈ 50-55 Hz).

-

C4, C5, C6: These unlabeled carbons will appear as low-intensity singlets at their normal chemical shifts.

-

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Resorcinol-1,2,3-¹³C₃ in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 500 MHz or Jeol 400 MHz) equipped with a broadband probe.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled ¹³C acquisition (zgpg30 or similar).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1.0-1.5 seconds.

-

Relaxation Delay (d1): 2.0 seconds.

-

Number of Scans: Significantly fewer scans (e.g., 16-64) will be needed to observe the labeled carbons with high signal-to-noise compared to the unlabeled carbons.

-

-

Data Processing: Apply an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Analysis: Measure the chemical shifts and coupling constants (¹J_CC) for the C1, C2, and C3 signals.

Visualization: ¹³C-¹³C Coupling in Resorcinol-1,2,3-¹³C₃

Sources

- 1. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 2. Resorcinol - Wikipedia [en.wikipedia.org]

- 3. Resorcinol-1,2,3-13C3 | CAS 1185048-67-2 | LGC Standards [lgcstandards.com]

- 4. Resorcinol [webbook.nist.gov]

- 5. Resorcinol-1,2,3-13C3 | CAS 1185048-67-2 | LGC Standards [lgcstandards.com]

- 6. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Resorcinol(108-46-3) 13C NMR spectrum [chemicalbook.com]

Navigating Drug Development with Precision: A Technical Guide to Resorcinol-1,2,3-13C3

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical method development. This guide provides an in-depth technical overview of Resorcinol-1,2,3-13C3, a key tool for accurate quantification in pharmacokinetic and metabolic studies.

This document will delve into the commercial availability, technical specifications, and practical applications of Resorcinol-1,2,3-13C3. By understanding the principles behind its use and the detailed methodologies, researchers can enhance the precision and reliability of their drug development pipelines.

Commercial Availability and Sourcing

Resorcinol-1,2,3-13C3 (CAS Number: 1185048-67-2) is a specialized chemical available from a select number of reputable suppliers that focus on stable isotope-labeled compounds and analytical standards. Identifying a reliable supplier is the first critical step in incorporating this internal standard into your research.

Key Commercial Suppliers:

A comprehensive search has identified the following primary suppliers for Resorcinol-1,2,3-13C3:

-

Toronto Research Chemicals (TRC): A well-established provider of complex organic chemicals for biomedical research.[1][2][3]

-

LGC Standards: A leading global producer and distributor of reference materials and proficiency testing schemes.

-

Pharmaffiliates: A supplier specializing in pharmaceutical impurities and reference standards.

-

CRO SPLENDID LAB: A contract research organization that also provides chemical synthesis services and reference standards.

-

Clinivex: A supplier of pharmaceutical and veterinary compounds, metabolites, and stable isotopes.[4]

-

Santa Cruz Biotechnology: A prominent supplier of biochemicals for life science research.

-

ChemicalBook: A comprehensive online platform that connects buyers with chemical manufacturers and suppliers.[2]

When procuring Resorcinol-1,2,3-13C3, it is imperative to request a Certificate of Analysis (COA) to verify its identity, chemical purity, and, most importantly, its isotopic enrichment.

Technical Specifications and Characterization

Understanding the chemical and physical properties of Resorcinol-1,2,3-13C3 is essential for its proper handling, storage, and application in analytical methods.

| Property | Value |

| Chemical Name | 1,3-Benzenediol-1,2,3-13C3 |

| CAS Number | 1185048-67-2 |

| Molecular Formula | C₃¹³C₃H₆O₂ |

| Molecular Weight | 113.09 |

| Appearance | White Solid |

| Storage | 2-8°C Refrigerator |

Isotopic Purity and Enrichment: The critical parameter for a stable isotope-labeled internal standard is its isotopic purity. The COA should specify the percentage of molecules that contain the desired three ¹³C atoms. High isotopic enrichment (typically >98%) is crucial to minimize signal overlap with the unlabeled analyte and ensure accurate quantification.

Synthesis of ¹³C-Labeled Resorcinols: The synthesis of isotopically labeled compounds is a specialized field. While specific synthetic routes for Resorcinol-1,2,3-13C3 are often proprietary, the literature describes general methods for producing ¹³C-labeled phenols. One common approach involves the use of ¹³C-labeled starting materials in a multi-step synthesis. For instance, a reported method for the synthesis of [2-¹³C]resorcinol can be adapted and extended to introduce multiple ¹³C atoms.[5][6][7][8]

The Role of Resorcinol-1,2,3-13C3 in Quantitative Bioanalysis

The primary application of Resorcinol-1,2,3-13C3 is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The fundamental principle behind using a stable isotope-labeled internal standard is its near-identical chemical and physical properties to the unlabeled analyte of interest (resorcinol).

Why Use a Stable Isotope-Labeled Internal Standard?

-

Compensates for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. Since the labeled internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring accurate quantification.

-

Corrects for Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps can introduce significant variability. The internal standard is added at the beginning of the sample preparation process and experiences the same losses as the analyte, thus normalizing the final measurement.

-

Improves Precision and Accuracy: By accounting for variations in injection volume and instrument response, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method.[4][9][10]

The following diagram illustrates the workflow for a typical bioanalytical method using a stable isotope-labeled internal standard.

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Application in a Validated Bioanalytical Method: A Case Study

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of resorcinol in human plasma using Resorcinol-1,2,3-13C3 as an internal standard.

Experimental Protocol:

4.1. Materials and Reagents:

-

Resorcinol (analyte)

-

Resorcinol-1,2,3-13C3 (internal standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

4.2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve resorcinol and Resorcinol-1,2,3-13C3 in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the resorcinol stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Resorcinol-1,2,3-13C3 stock solution in 50:50 (v/v) methanol:water.

4.3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).

-

Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4.4. LC-MS/MS Conditions:

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of resorcinol from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

MRM Transitions:

-

Resorcinol: Q1/Q3 (e.g., m/z 109 -> 81)

-

Resorcinol-1,2,3-13C3: Q1/Q3 (e.g., m/z 112 -> 84)

-

4.5. Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.[4][9][10][11]

The following diagram illustrates the logical relationship in method validation.

Caption: Key parameters for bioanalytical method validation.

Conclusion

Resorcinol-1,2,3-13C3 is an indispensable tool for researchers engaged in the quantitative analysis of resorcinol in complex biological matrices. Its use as an internal standard in LC-MS-based bioanalytical methods provides the necessary precision and accuracy to support pharmacokinetic, toxicokinetic, and metabolic studies in drug development. By carefully selecting a reputable supplier and implementing a well-validated analytical method, researchers can ensure the integrity and reliability of their data, ultimately contributing to the successful advancement of new therapeutic agents.

References

-

ChemBuyersGuide.com, Inc. Toronto Research Chemicals (Page 199). Available from: [Link]

- Oldfield MF, Chen L, Botting NP. Synthesis of [3,4,8-¹³C₃]daidzein. Tetrahedron. 2004;60(8):1887-1893.

-

BTL Biotecho Labs. Resorcinol-1,2,3-13C3. Available from: [Link]

- Fryatt T, Botting NP. The synthesis of multiply 13C-labeled plant and mammalian lignans as internal standards for LC-MS and GC-MS analysis. J Labelled Compd Radiopharm. 2005;48(13):951-969.

- Grace PB, Taylor JI, Botting NP, et al. Quantification of isoflavones and lignans in serum using isotope dilution liquid chromatography/tandem mass spectrometry. Rapid Commun Mass Spectrom. 2003;17(14):1547-1556.

- Patel P, et al. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. Eur J Hosp Pharm. 2018;25(Suppl 1):A1-A282.

- JETIR. Bioanalytical Method Development and Validation at a glance: An Updated and concise Review.

- IJPBS. Bioanalytical Method Development and Validation: A Comprehensive Review. International Journal of Pharmaceutical and Biological Sciences. 2024.

- IJCRT. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW.

- Oldfield MF, Chen L, Botting NP. A versatile synthesis of [2,3,4‐¹³C₃]isoflavones. J Labelled Compd Radiopharm. 2004;47(11):775-783.

- University of Liverpool.

- Carrier B, et al. Total Asymmetric Synthesis and Stereochemical Confirmation of (+)- and (−)-Lyoniresinol and Its Deuterated Analogues. J Org Chem. 2022;87(6):4145-4156.

Sources

- 1. Resorcinol-1,2,3-13C3, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 2. Resorcinol-1,2,3-13C3 manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 3. biotechnolabs.com [biotechnolabs.com]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. ijcrt.org [ijcrt.org]

- 11. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Resorcinol-1,2,3-13C3: Safety, Handling, and Application Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinol-1,2,3-13C3 is a stable, isotopically labeled form of resorcinol, a versatile aromatic organic compound. The incorporation of three carbon-13 isotopes into the benzene ring at positions 1, 2, and 3 makes it an invaluable tool in various research and development applications, particularly in mechanistic studies, metabolic pathway elucidation, and as an internal standard in quantitative analytical methods. While the isotopic labeling does not significantly alter the chemical reactivity or the macroscopic physical properties compared to its unlabeled counterpart (Resorcinol, CAS 108-46-3), it is imperative for researchers to handle this compound with a thorough understanding of its safety profile.

This guide provides a comprehensive overview of the material safety data for Resorcinol-1,2,3-13C3, drawing upon the extensive data available for unlabeled resorcinol. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe handling, storage, and use.

Chemical and Physical Properties

Resorcinol-1,2,3-13C3 shares its fundamental chemical structure with resorcinol, an isomer of benzenediol with two hydroxyl groups at the 1 and 3 positions of the benzene ring.[1][2] The primary distinction is the isotopic enrichment with 13C at three specific carbon atoms.[3][4]

| Property | Value |

| Chemical Name | Benzene-1,3-diol, 1,2,3-13C3 |

| CAS Number | 1185048-67-2 |

| Molecular Formula | C3¹³C3H6O2 |

| Molecular Weight | Approximately 113.09 g/mol |

| Appearance | White, crystalline solid |

| Melting Point | ~110 °C |

| Boiling Point | ~277 °C |

| Solubility | Soluble in water, alcohol, and ether |

Note: The physical properties are based on unlabeled resorcinol and are expected to be nearly identical for the labeled compound.

Hazard Identification and Toxicological Profile

Based on the data for unlabeled resorcinol, Resorcinol-1,2,3-13C3 should be regarded as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[5]

Acute Effects:

-

Oral: Harmful if swallowed.[6][7][8] Ingestion can lead to gastrointestinal irritation, nausea, and vomiting.[7] In severe cases, it may cause methemoglobinemia, resulting in cyanosis (a bluish discoloration of the skin).[7]

-

Dermal: Causes skin irritation.[6][7] Prolonged contact may lead to dermatitis.[7] The substance can be absorbed through the skin.[5][7]

-

Inhalation: Inhalation of dust can irritate the respiratory tract.[5][7]

-

Eye Contact: Causes serious eye irritation and potentially severe eye damage.[6][7]

Chronic Effects: Repeated or prolonged exposure may cause skin sensitization.[5][7] There is also evidence suggesting potential damage to the liver, kidneys, and spleen with chronic exposure.[7]

Carcinogenicity: Resorcinol is not classifiable as to its carcinogenicity to humans (Group 3).[9]

Experimental Workflow for Safe Handling

A systematic approach to handling Resorcinol-1,2,3-13C3 is crucial to minimize exposure and ensure laboratory safety. The following workflow outlines the essential steps:

Caption: A workflow diagram for the safe handling of Resorcinol-1,2,3-13C3.

Detailed Protocols for Safe Laboratory Practices

Personal Protective Equipment (PPE)

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[10]

-

Eye Protection: Use chemical safety goggles or a face shield.[10]

-

Skin and Body Protection: A lab coat should be worn. For larger quantities, consider additional protective clothing.

Engineering Controls

-

Always handle Resorcinol-1,2,3-13C3 in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[6]

-

Emergency eyewash stations and safety showers should be readily accessible.[6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

-

Protect from light and moisture.[8]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6]

Spill and Emergency Procedures

In the event of a spill:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a labeled container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Applications in Drug Development and Research

The primary utility of Resorcinol-1,2,3-13C3 lies in its application as a tracer in various scientific investigations.

-

Metabolic Studies: It can be used to trace the metabolic fate of resorcinol-containing compounds in biological systems.

-

Pharmacokinetic Analysis: Its distinct mass allows for precise quantification in complex biological matrices using mass spectrometry, aiding in absorption, distribution, metabolism, and excretion (ADME) studies.

-

Mechanism of Action Studies: Elucidating the interaction of resorcinol-based drugs with their biological targets.

Resorcinol and its derivatives are found in various pharmaceutical and cosmetic products for their antiseptic and keratolytic properties, used in treatments for acne, psoriasis, and other skin conditions.[12][13][14] They are also important intermediates in the synthesis of other pharmaceuticals.[14][15]

Disposal Considerations

Dispose of Resorcinol-1,2,3-13C3 and its containers in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Conclusion

Resorcinol-1,2,3-13C3 is a valuable tool for scientific research, particularly in the pharmaceutical sciences. While its isotopic labeling does not significantly alter its hazardous properties from that of unlabeled resorcinol, a thorough understanding and implementation of safety protocols are paramount. By adhering to the guidelines outlined in this document, researchers can safely handle this compound and leverage its unique properties for advancing scientific knowledge.

References

-

Resorcinol - Wikipedia. (URL: [Link])

-

Resorcinol Formula: Properties, Chemical Structure and Uses - Extramarks. (URL: [Link])

-

Resorcinol Properties - BYJU'S. (URL: [Link])

-

Resorcinol | C6H6O2 | CID 5054 - PubChem - NIH. (URL: [Link])

-

Material Safety Data Sheet - Resorcinol, 90% (Titr.) - Cole-Parmer. (URL: [Link])

-

ICSC 1033 - RESORCINOL - Inchem.org. (URL: [Link])

-

RESORCINOL MATERIAL SAFETY DATA SHEET - Techno PharmChem. (URL: [Link])

-

Resorcinol - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (URL: [Link])

-

Resorcinol: Chemistry, Technology and Applications - ResearchGate. (URL: [Link])

-

New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (URL: [Link])

-

Resorcinol - SAFETY DATA SHEET - Penta chemicals. (URL: [Link])

-

RESORCINOL EXTRA PURE - Loba Chemie. (URL: [Link])

-

Resorcinol - Structure and Uses - Pharmaacademias. (URL: [Link])

Sources

- 1. Resorcinol - Wikipedia [en.wikipedia.org]

- 2. pharmaacademias.com [pharmaacademias.com]

- 3. Resorcinol-1,2,3-13C3 | CAS 1185048-67-2 | LGC Standards [lgcstandards.com]

- 4. Resorcinol-1,2,3-13C3 | CAS 1185048-67-2 | LGC Standards [lgcstandards.com]

- 5. ICSC 1033 - RESORCINOL [inchem.org]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. technopharmchem.com [technopharmchem.com]

- 9. Resorcinol - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. lobachemie.com [lobachemie.com]

- 12. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 15. byjus.com [byjus.com]

A Senior Application Scientist's Guide to Natural Abundance Correction in Mass Spectrometry: The Case of Resorcinol-1,2,3-¹³C₃

Abstract

In the landscape of pharmaceutical research and development, quantitative bioanalysis by mass spectrometry stands as a pillar of precision. The use of stable isotope-labeled internal standards (SIL-ISs) is the established gold standard for mitigating variability in sample preparation and analysis.[1] However, the inherent natural abundance of stable isotopes presents a significant and often underestimated challenge to data accuracy. The isotopic distribution of an unlabeled analyte can interfere with the signal of its corresponding SIL-IS, and vice versa, leading to biased quantification. This technical guide provides an in-depth exploration of the principles and a detailed methodology for the correction of natural isotopic abundance, focusing on the practical application of Resorcinol-1,2,3-¹³C₃ as an internal standard. We will dissect the causality behind experimental choices, present a self-validating protocol, and ground our claims in authoritative references to ensure scientific integrity and regulatory compliance.

Chapter 1: The Foundation - Understanding Natural Isotopic Abundance

At the heart of this challenge is a fundamental property of matter: elements exist as a mixture of stable isotopes. While chemically identical, these isotopes differ in neutron count and, therefore, mass. In mass spectrometry, this manifests as a predictable isotopic pattern for any given molecule, consisting of a monoisotopic peak (M) followed by smaller M+1, M+2, etc., peaks.

The intensity of these subsequent peaks is dictated by the probability of incorporating heavier isotopes. For organic molecules relevant to drug development, the most significant contribution comes from Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%.[2]

| Isotope | Natural Abundance (%) | Mass (Da) |

| ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 |

| ¹H | 99.9885 | 1.007825 |

| ²H (D) | 0.0115 | 2.014102 |

| ¹⁶O | 99.757 | 15.994915 |

| ¹⁷O | 0.038 | 16.999131 |

| ¹⁸O | 0.205 | 17.999160 |

| Table 1: Natural abundance of key isotopes in organic analysis. |

For unlabeled resorcinol (C₆H₆O₂), the presence of six carbon atoms means there is a non-trivial probability that one or more of them will be a ¹³C isotope, creating M+1 and M+2 signals. This becomes problematic when we use Resorcinol-1,2,3-¹³C₃ as an internal standard. The nominal mass difference is 3 Da, but the isotopic clusters of the analyte and the standard can overlap, creating a mutual interference that must be mathematically deconvoluted.[3]

Sources

A Senior Application Scientist's In-Depth Technical Guide: Unraveling the Isotopic Distribution of Resorcinol-1,2,3-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Power of Isotopic Labeling in Modern Research

In the landscape of contemporary scientific inquiry, the strategic use of stable isotopically labeled compounds has become an indispensable tool. From elucidating metabolic pathways to serving as internal standards in quantitative mass spectrometry, the deliberate incorporation of heavy isotopes provides a level of analytical precision and certainty that is often unattainable with unlabeled analogues. This guide is dedicated to a specific, yet fundamentally important, aspect of working with these powerful molecules: the understanding and verification of their isotopic distribution.

We will focus on Resorcinol-1,2,3-¹³C₃, a selectively labeled aromatic compound. While seemingly a niche subject, the principles and methodologies discussed herein are broadly applicable to a wide range of isotopically labeled small molecules. As a Senior Application Scientist, my goal is not merely to present protocols, but to provide the underlying rationale—the "why" behind the "how"—to empower researchers to not only execute these experiments but also to critically evaluate their results and troubleshoot effectively. This guide is structured to be a practical resource, blending theoretical foundations with actionable experimental workflows.

Theoretical Isotopic Distribution: Predicting the Molecular Signature

Before any sample enters an instrument, we can predict its isotopic distribution based on the natural abundance of isotopes and the specific labeling pattern of the molecule. This theoretical distribution serves as our benchmark, the ideal against which we will compare our experimental results.

The Building Blocks: Natural Isotopic Abundances

Every element in our resorcinol molecule (Carbon, Hydrogen, and Oxygen) exists as a mixture of stable isotopes. The precise ratios of these isotopes in nature are well-characterized and form the basis of our calculations.

| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999131 | 0.038 | |

| ¹⁸O | 17.999161 | 0.205 |

Note: These values are consensus values and may vary slightly depending on the source.

Calculating the Isotopic Distribution of Resorcinol-1,2,3-¹³C₃

The molecular formula for resorcinol is C₆H₆O₂. In our labeled variant, three of the six carbon atoms are intentionally substituted with ¹³C. For the purpose of this theoretical calculation, we will assume 100% enrichment for the three labeled positions.

The calculation of the full isotopic distribution is a combinatorial problem. For a molecule of this size, manual calculation is tedious and prone to error. Fortunately, numerous software tools and online calculators can perform this task accurately. For this guide, we will utilize a conceptual approach to understand the expected major peaks in a mass spectrum.

The monoisotopic mass is the mass of the molecule when all atoms are the most abundant, lightest isotope. For unlabeled resorcinol (¹²C₆¹H₆¹⁶O₂), this is approximately 110.0368 Da.

For Resorcinol-1,2,3-¹³C₃ ((¹³C)₃(¹²C)₃¹H₆¹⁶O₂), the monoisotopic mass will be increased by the mass difference between three ¹³C and three ¹²C atoms:

Monoisotopic Mass ≈ 110.0368 Da + 3 * (13.003355 Da - 12.000000 Da) ≈ 113.0469 Da

The most intense peak in the mass spectrum of a highly enriched compound like this will be the M+3 peak (relative to the unlabeled compound), corresponding to the isotopologue with three ¹³C atoms. However, due to the natural abundance of ¹³C in the remaining three carbon atoms, and the presence of ²H, ¹⁷O, and ¹⁸O, we will observe a cluster of peaks around this main peak.

Here is a simplified theoretical isotopic distribution for Resorcinol-1,2,3-¹³C₃, assuming 99% enrichment at the three labeled positions. This can be generated using online isotopic distribution calculators.

| Mass (Da) | Relative Abundance (%) | Assignment |

| 113.0469 | 100 | (¹³C)₃(¹²C)₃¹H₆¹⁶O₂ |

| 114.0503 | 3.32 | Contribution from one additional ¹³C in the unlabeled positions |

| 114.0532 | 0.03 | Contribution from one ²H |

| 115.0503 | 0.41 | Contribution from one ¹⁸O |

This table provides a snapshot of the most abundant species we expect to see. The complexity of the full isotopic pattern underscores the importance of high-resolution mass spectrometry to resolve these closely spaced peaks.

Experimental Determination of Isotopic Distribution: Mass Spectrometry Workflow

Mass spectrometry (MS) is the primary technique for determining the isotopic distribution of a molecule. The high mass accuracy and resolution of modern instruments allow for the precise measurement of the masses and relative abundances of different isotopologues.

Causality in Experimental Design: Why We Choose High-Resolution MS

For the analysis of isotopically labeled compounds, high-resolution mass spectrometry (HRMS), such as that provided by Orbitrap or Time-of-Flight (TOF) analyzers, is not just a preference but a necessity. The ability to resolve and accurately measure the masses of isotopologues that may differ by only a few milli-Daltons is crucial for distinguishing between, for example, a ¹³C-containing species and one with two ²H atoms. This level of detail is essential for validating the labeling pattern and quantifying the isotopic enrichment.

Figure 1: High-Resolution Mass Spectrometry Workflow for Isotopic Distribution Analysis.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is designed to be a robust, self-validating system. Each step includes quality control measures to ensure the integrity of the final data.

Objective: To acquire high-resolution mass spectra of Resorcinol-1,2,3-¹³C₃ to determine its experimental isotopic distribution.

Materials:

-

Resorcinol-1,2,3-¹³C₃ standard

-

LC-MS grade methanol

-

LC-MS grade water

-

LC-MS grade formic acid

-

Calibrant solution for the mass spectrometer

-

High-precision analytical balance

-

Volumetric flasks and pipettes

-

LC-MS vials with septa

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q Exactive Orbitrap, Agilent Q-TOF) coupled to a UHPLC system.

Protocol:

-

Stock Solution Preparation:

-

Accurately weigh approximately 1 mg of Resorcinol-1,2,3-¹³C₃.

-

Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution. The precise concentration is critical for quantitative experiments.

-

-

Working Solution Preparation:

-

Perform serial dilutions of the stock solution with 50:50 methanol:water to create a working solution with a concentration suitable for the instrument's sensitivity (typically in the range of 1-10 µg/mL).

-

-

UHPLC Method Development:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Gradient: Develop a gradient that provides a sharp, symmetrical peak for resorcinol. A starting point could be 10% B held for 0.5 min, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 1-5 µL

-

-

Mass Spectrometer Parameter Optimization:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to determine the most sensitive ionization. For phenols, negative ion mode is often preferred ([M-H]⁻).

-

Full Scan Acquisition:

-

Resolution: Set to a high value (e.g., >70,000) to ensure baseline resolution of the isotopologues.

-

Mass Range: A range that encompasses the expected isotopic cluster (e.g., m/z 100-150).

-

AGC Target and Max IT: Optimize for good signal-to-noise without saturation.

-

-